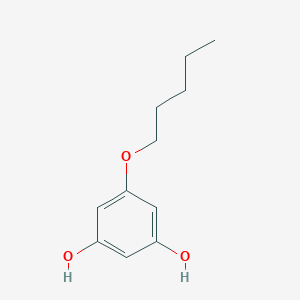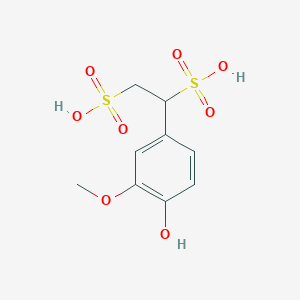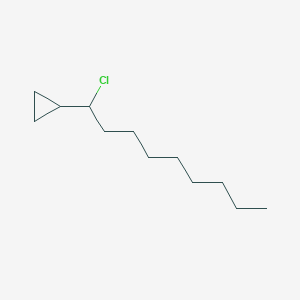
(1-Chlorononyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Chlorononyl)cyclopropane is an organic compound that belongs to the class of cycloalkanes, specifically cyclopropanes Cyclopropanes are characterized by their three-membered ring structure, which imparts significant ring strain and unique reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorononyl)cyclopropane typically involves the reaction of alkenes with carbenes or carbenoids. One common method is the reaction of alkenes with dichlorocarbenes, which can be generated in situ from chloroform and a strong base like potassium hydroxide . The reaction proceeds via the formation of a carbene intermediate, which then adds to the double bond of the alkene to form the cyclopropane ring.
Industrial Production Methods
Industrial production of cyclopropanes, including this compound, often employs the Simmons-Smith reaction. This method involves the reaction of alkenes with diiodomethane and a zinc-copper couple to generate the cyclopropane ring . The reaction is stereospecific and can be used to produce a variety of substituted cyclopropanes with high yields.
化学反応の分析
Types of Reactions
(1-Chlorononyl)cyclopropane can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Reduction Reactions: Reduction can lead to the formation of non-chlorinated cyclopropane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield (1-Hydroxynonyl)cyclopropane, while oxidation with potassium permanganate can produce (1-Chlorononyl)cyclopropanol.
科学的研究の応用
(1-Chlorononyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.
Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.
Medicine: Cyclopropane derivatives are investigated for their potential pharmacological properties, including as anesthetics and antimicrobial agents.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and agrochemicals
作用機序
The mechanism of action of (1-Chlorononyl)cyclopropane involves its interaction with various molecular targets and pathways. The cyclopropane ring’s high ring strain makes it highly reactive, allowing it to participate in a variety of chemical reactions. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds and functional groups .
類似化合物との比較
Similar Compounds
Cyclopropane: The simplest cyclopropane compound, used as an anesthetic in the past.
(1-Bromononyl)cyclopropane: Similar structure but with a bromine atom instead of chlorine.
(1-Iodononyl)cyclopropane: Contains an iodine atom, which can affect its reactivity and applications.
Uniqueness
(1-Chlorononyl)cyclopropane is unique due to the presence of the chlorononyl group, which imparts specific chemical properties and reactivity. The chlorine atom’s electronegativity and ability to act as a leaving group make this compound particularly useful in substitution reactions and as a precursor for further functionalization .
特性
CAS番号 |
65534-74-9 |
|---|---|
分子式 |
C12H23Cl |
分子量 |
202.76 g/mol |
IUPAC名 |
1-chlorononylcyclopropane |
InChI |
InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-12(13)11-9-10-11/h11-12H,2-10H2,1H3 |
InChIキー |
PFZJOIQTGKCJEK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C1CC1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


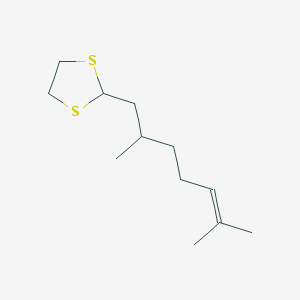

![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)
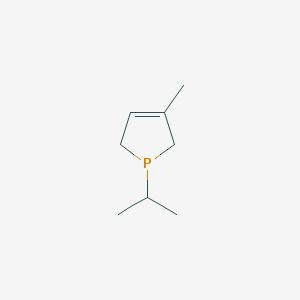

![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
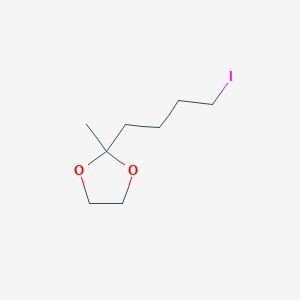
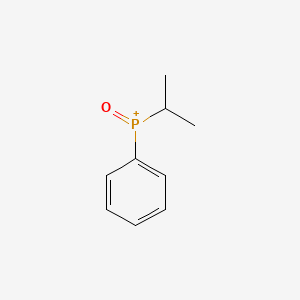


![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)
![2,2'-Oxybis[N-(2-benzoyl-4-chlorophenyl)acetamide]](/img/structure/B14492809.png)
